2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
Description
Introduction to 1,3,4-Oxadiazole Derivatives
Evolution of 1,3,4-Oxadiazoles in Medicinal Chemistry
The 1,3,4-oxadiazole ring, characterized by a five-membered structure with two nitrogen atoms and one oxygen atom, has emerged as a critical pharmacophore in drug design. Its evolution began in the mid-20th century with early investigations into heterocyclic compounds as bioisosteres for esters and amides. A landmark study by AstraZeneca compared 1,3,4-oxadiazoles with their 1,2,4-oxadiazole isomers, revealing that 1,3,4 derivatives consistently exhibited lower lipophilicity (log D reduced by ~1 unit), enhanced metabolic stability, and reduced hERG channel inhibition. These properties stem from the dipole moment (3.5–4.0 D) inherent to the 1,3,4-oxadiazole ring, which improves aqueous solubility and reduces nonspecific binding.
By the 2010s, 1,3,4-oxadiazoles had gained prominence in antimicrobial, anticancer, and anti-inflammatory drug development. For example, derivatives bearing electron-withdrawing groups demonstrated nanomolar inhibitory activity against Staphylococcus aureus, while those with aromatic substituents showed potent tyrosine kinase inhibition. The scaffold’s adaptability is further evidenced by its integration into FDA-approved drugs, such as Zibotentan (an endothelin receptor antagonist), underscoring its translational relevance.
Table 1: Key Milestones in 1,3,4-Oxadiazole Drug Development
Role of Substituents in Modulating Biological Activity
The biological profile of 1,3,4-oxadiazoles is highly dependent on substituents at the 2- and 5-positions. For 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole, these groups confer distinct advantages:
Chloromethyl Group (Position 2)
- Reactivity : The chloromethyl moiety serves as a synthetic handle for further functionalization. For instance, nucleophilic substitution reactions enable the introduction of thiols, amines, or azides, as demonstrated in the synthesis of tetrazole derivatives.
- Lipophilicity : Chlorine’s electronegativity increases log D slightly compared to unsubstituted analogs, balancing solubility and membrane permeability.
- Metabolic Stability : The C–Cl bond resists oxidative metabolism, prolonging half-life in vivo.
2-Methoxyphenyl Group (Position 5)
- Electron-Donating Effects : The methoxy group enhances aromatic π-π stacking with target proteins, as observed in kinase inhibitors.
- Conformational Rigidity : The ortho-substitution pattern restricts rotation, favoring binding to hydrophobic pockets.
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Position | Effect on log D | Metabolic Stability |
|---|---|---|---|
| Chloromethyl | 2 | +0.3 | High |
| 2-Methoxyphenyl | 5 | -0.2 | Moderate |
Synthetic routes to this compound typically involve cyclization of acylhydrazides. A representative method proceeds as follows:
- Formation of Acylhydrazide : React 2-methoxybenzohydrazide with chloroacetyl chloride in dichloromethane.
- Cyclization : Treat the intermediate with triphenylphosphine and carbon tetrachloride under reflux to form the oxadiazole ring.
- Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate, 9:1).
This method yields the target compound in >85% purity, confirmed by $$ ^1H $$ NMR and mass spectrometry.
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTPAZHFKPJFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A widely validated approach involves the cyclization of 2-methoxybenzamidoxime with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (Et₃N) serves as both a base and catalyst, facilitating the formation of an intermediate acylated amidoxime. Subsequent reflux in toluene induces intramolecular cyclization, yielding the target oxadiazole.
Procedure :
- Step 1 : 2-Methoxybenzamidoxime (5 mmol) is dissolved in DCM (25 mL) with Et₃N (6 mmol) at 0°C.
- Step 2 : Chloroacetyl chloride (7.5 mmol) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
- Step 3 : The solvent is evaporated, and the residue is refluxed in toluene (10 mL) for 12 hours.
- Purification : Silica flash chromatography with hexane/ethyl acetate (95:5) achieves 86–99% purity.
Critical Parameters
- Base Selection : Et₃N outperforms weaker bases (e.g., NaHCO₃) in suppressing side reactions like hydrolysis.
- Solvent Polarity : DCM ensures optimal solubility of intermediates, while toluene promotes cyclization at elevated temperatures.
- Temperature : Prolonged reflux (12 hours) at 110°C is essential for complete ring closure.
Microwave-Assisted Synthesis Using Chloramine-T
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times for oxadiazole formation. In this method, hydrazones derived from 2-methoxybenzohydrazide react with chloramine-T under controlled irradiation.
Procedure :
- Hydrazone Formation : 2-Methoxybenzohydrazide (0.01 mol) reacts with an aromatic aldehyde in dioxane under reflux.
- Microwave Cyclization : The hydrazone intermediate is treated with chloramine-T (0.01 mol) in ethanol and irradiated at 300 W for 30-second intervals.
- Purification : Recrystallization from methanol yields the product with 75–89% efficiency.
Advantages and Limitations
- Speed : Reaction completion in 2–4 hours vs. 12–24 hours for conventional methods.
- Side Products : Over-irradiation may lead to decomposition, necessitating precise power modulation.
Cyclodehydration of O-Acylamidoximes
Multistep Synthesis Pathway
This method involves converting 2-methoxyphenyl nitriles to amidoximes, followed by O-acylation and thermal cyclodehydration.
Procedure :
- Amidoxime Formation : 2-Methoxyphenyl nitrile is treated with hydroxylamine in ethanol/water (3:1) at 60°C for 6 hours.
- O-Acylation : The amidoxime reacts with chloroacetic acid in the presence of N,N-diisopropylethylamine (DIPEA) at 25°C for 2 hours.
- Cyclodehydration : Heating the O-acylamidoxime in pH 9.5 borate buffer at 90°C for 2 hours induces ring closure.
Optimization Insights
- Buffer pH : Alkaline conditions (pH 9.5) minimize hydrolysis of intermediates.
- Additives : DIPEA enhances acylation efficiency by scavenging HCl.
Comparative Analysis of Synthesis Methods
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations
A. Substituent Position and Electronic Effects
- Ortho vs. Para Substitution : The target compound’s 2-methoxyphenyl group (ortho) may reduce planarity and hinder interactions with biological targets compared to para-substituted analogs (e.g., 107). Para-substituted methoxy or fluoro groups (e.g., 106, 107) enhance anticancer activity, likely due to improved electronic communication with the oxadiazole core .
- Electron-Donating vs. In contrast, nitro (EWG) and sulfonyl groups (e.g., in ) improve antibacterial activity by increasing polarity and target affinity .
C. Chemical Reactivity
- The chloromethyl group in the target compound and analogs (e.g., 15, 18) serves as a reactive site for derivatization. For example, it reacts with amines to form anticancer precursors () or with salicylic acid to generate ester prodrugs () .
Biological Activity
The compound 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole (CAS No: 754214-34-1) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent. The findings are supported by various research studies, tables summarizing key data, and case studies illustrating its efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloromethyl group and a methoxyphenyl moiety, which contribute to its biological activity. The presence of the oxadiazole ring enhances its pharmacological properties.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that various 1,3,4-oxadiazole derivatives showed cytotoxic effects against multiple cancer cell lines. Specifically, compounds similar to this compound demonstrated promising results against human breast adenocarcinoma (MCF-7) and cervical adenocarcinoma (HeLa) cell lines.
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| Oxadiazole Derivative A | HeLa | 10.38 | Topoisomerase I inhibition |
| Oxadiazole Derivative B | HCT-116 | 0.65 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's mechanism involves the induction of apoptosis through the activation of the p53 pathway and inhibition of topoisomerase I activity .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity. A study reported that compounds related to this compound exhibited significant inhibition against Mycobacterium tuberculosis with an IC value indicating potent activity at low concentrations.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | % Inhibition at 250 µg/mL |
|---|---|---|
| This compound | 0.045 | 92% |
| Oxadiazole Derivative C | 0.25 | 96% |
These results suggest that modifications in the oxadiazole structure can enhance antimicrobial efficacy .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, researchers observed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 expression. Flow cytometry analysis further confirmed that higher concentrations led to significant cell death compared to controls.
Case Study 2: Inhibition of Topoisomerase I
Another study focused on the interaction between oxadiazole derivatives and topoisomerase I revealed that certain modifications could enhance binding affinity and inhibitory action. Molecular docking studies indicated favorable interactions between the oxadiazole scaffold and enzyme active sites .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole?
The compound can be synthesized via cyclization reactions using chloroacetic acid and substituted hydrazides in phosphoryl chloride (POCl₃). For example, refluxing equimolar ratios of chloroacetic acid and 2-methoxyphenyl-substituted hydrazides in POCl₃ for 5–6 hours, followed by neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc, 7:1), yields the target compound . Adjusting reaction time and stoichiometry may optimize yields (typically 50–70%).
Q. How is structural characterization performed for this oxadiazole derivative?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloromethyl at C2 and methoxyphenyl at C5) .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O-C) validate the oxadiazole core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 208.645 for C₁₀H₉ClN₂O) confirm molecular weight .
- X-ray crystallography : For unambiguous confirmation of crystal packing and bond angles (if single crystals are obtained) .
Q. What purification methods are effective for this compound?
- Column chromatography : Use silica gel with n-hexane/ethyl acetate gradients (e.g., 7:1) to isolate the product from byproducts .
- Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How do electronic effects of the 2-methoxyphenyl group influence reactivity in cross-coupling reactions?
The methoxy group acts as an electron-donating substituent, activating the phenyl ring for electrophilic substitution. Computational studies (e.g., DFT) can model charge distribution, showing enhanced electron density at the para-position of the methoxyphenyl ring, facilitating reactions like Suzuki-Miyaura coupling . Experimental validation via Hammett plots or kinetic studies is recommended to quantify substituent effects.
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Dose-response studies : Compare IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) to clarify potency .
- Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing methoxy with nitro or methyl groups) to isolate structure-activity relationships .
- Molecular docking : Validate hypothesized interactions with target proteins (e.g., bacterial enzymes or cancer receptors) using software like AutoDock .
Q. How can computational chemistry predict the compound’s stability under varying pH conditions?
- pKa calculations : Tools like MarvinSketch estimate protonation states of the oxadiazole ring and methoxy group.
- Hydrolysis studies : Simulate degradation pathways (e.g., chloromethyl group hydrolysis to hydroxymethyl) using molecular dynamics . Experimental validation via HPLC under acidic/basic conditions is critical .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Low solubility : Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques.
- Polymorphism : Screen multiple solvent systems (e.g., chloroform, acetonitrile) to isolate stable polymorphs.
Crystallographic data from related compounds (e.g., monoclinic C2/c symmetry with Z=8) suggest similar packing motifs, aiding in experimental design .
Methodological Considerations
Q. How to design SAR studies for optimizing bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
